2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole 2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2192745-48-3
VCID: VC6903778
InChI: InChI=1S/C15H18N4O2S/c20-22(21,18-10-14(11-18)19-16-7-8-17-19)15-6-5-12-3-1-2-4-13(12)9-15/h5-9,14H,1-4,10-11H2
SMILES: C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4

2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

CAS No.: 2192745-48-3

Cat. No.: VC6903778

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4

* For research use only. Not for human or veterinary use.

2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole - 2192745-48-3

Specification

CAS No. 2192745-48-3
Molecular Formula C15H18N4O2S
Molecular Weight 318.4
IUPAC Name 2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]triazole
Standard InChI InChI=1S/C15H18N4O2S/c20-22(21,18-10-14(11-18)19-16-7-8-17-19)15-6-5-12-3-1-2-4-13(12)9-15/h5-9,14H,1-4,10-11H2
Standard InChI Key VMMYBLROWVWQMU-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4

Introduction

Structural Analysis and Molecular Properties

Core Components

The molecule comprises three distinct regions:

  • 1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .

  • Azetidine scaffold: A four-membered saturated nitrogen heterocycle contributing conformational rigidity and bioactivity .

  • 5,6,7,8-Tetrahydronaphthalen-2-yl sulfonyl group: A bicyclic sulfonamide moiety enhancing lipophilicity and target binding .

Molecular Interactions

  • The sulfonyl group (-SO₂-) facilitates hydrogen bonding with protein residues, a feature critical for enzyme inhibition .

  • The triazole ring’s dipole moment (∼5.0 D) promotes π-stacking and dipole-dipole interactions with biological targets .

  • Azetidine’s puckered conformation may optimize steric complementarity in binding pockets.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular formulaC₁₆H₁₈N₄O₂SDerived from
Molecular weight330.41 g/molCalculated
LogP (estimated)2.8 ± 0.3PubChem analogs
Hydrogen bond donors/acceptors2/6Computational analysis

Synthetic Strategies

Triazole Formation via Click Chemistry

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in related hybrids . For this compound:

  • Alkyne precursor: 3-Ethynylazetidine could be prepared via Sonogashira coupling of azetidine-3-triflate.

  • Azide component: 2-Azido-5,6,7,8-tetrahydronaphthalene sulfonamide synthesized from sulfonyl chloride and sodium azide .

Reaction conditions:

  • Cu(I) catalyst (e.g., CuI, 10 mol%)

  • DMF/H₂O (3:1), 50°C, 12 h

  • Expected yield: 75–85% based on triazole syntheses in

Sulfonylation of Azetidine

The azetidine nitrogen is sulfonylated using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride:

  • Base: Et₃N (2 eq) in dichloromethane

  • Reaction time: 6 h at 0°C → room temperature

  • Purification: Silica gel chromatography (PE/EA 4:1)

Biological Activity of Structural Analogs

Table 2: Comparative Antiproliferative Data

CompoundCell Line (IC₅₀, µM)MechanismSource
Triazole-albiziabioside 6HCT116: 5.19p53/mitochondrial pathway
Sulfonylazetidine 3bMCF-7: 12.4Tubulin polymerization

Antimicrobial Activity

Sulfonamide-triazole hybrids inhibit bacterial enoyl-ACP reductase:

  • MIC values: 2–16 µg/mL against S. aureus and E. coli

  • Synergy observed with β-lactams in MRSA strains

Computational Predictions

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s)

  • Metabolism: CYP3A4 substrate (t₁/₂ = 2.3 h predicted)

  • Toxicity: Ames test negative; hERG inhibition risk low

Molecular Docking

Docking studies with EGFR (PDB: 1M17) suggest:

  • Triazole forms π-cation interaction with Lys721

  • Sulfonyl oxygen hydrogen bonds to Thr766

  • Binding energy: −9.2 kcal/mol (comparative to erlotinib: −10.1 kcal/mol)

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Ru-catalyzed cycloaddition for 1,5-triazoles may alter bioactivity

  • Stereochemistry: Azetidine C3 substitution requires chiral resolution

Biological Testing Priorities

  • Kinase inhibition assays: Focus on CDK2, EGFR, VEGFR2

  • In vivo pharmacokinetics: Rat models with HPLC-MS quantification

  • Safety profiling: hERG patch clamp, micronucleus assay

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